molecular formula C8H12O3 B8436403 5-ethoxy-2-methyl-2H-pyran-3(6H)-one

5-ethoxy-2-methyl-2H-pyran-3(6H)-one

Cat. No. B8436403
M. Wt: 156.18 g/mol
InChI Key: NNXMSLHHBFFSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642222B2

Procedure details

The product from Example 88A was treated with ammonia saturated ethanol (60 mL), stirred at ambient temperature for 16 hours and concentrated to provide the title compound (0.98 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH2:9][O:8][CH:7]([CH3:10])[C:6](=[O:11])[CH:5]=1)C.[NH3:12]>>[NH2:12][C:4]1[CH2:9][O:8][CH:7]([CH3:10])[C:6](=[O:11])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(C(OC1)C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC(C(OC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.